molecular formula C49H79N11O19 B1208212 Empedopeptin CAS No. 87551-98-2

Empedopeptin

Cat. No. B1208212
CAS RN: 87551-98-2
M. Wt: 1126.2 g/mol
InChI Key: WSCOCOSDPASNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Empedopeptin is a natural product found in Empedobacter with data available.

Scientific Research Applications

1. Antibiotic Properties and Biosynthesis

  • Empedopeptins as Antibiotics: Empedopeptins are identified as calcium-dependent antibiotics with action against Gram-positive bacteria like Staphylococcus aureus. They exhibit their effect by inhibiting cell wall biosynthesis (Ho et al., 2021).
  • Biosynthetic Mechanism: The study of their biosynthetic pathway is critical for understanding their antibiotic properties. Mutant strains lacking core nonribosomal peptide genes were unable to produce empedopeptin, highlighting the importance of these genes in empedopeptin biosynthesis (Ho et al., 2021).

2. Mechanism of Antibacterial Action

  • Complex Formation with Peptidoglycan Precursors: Empedopeptin forms calcium-dependent complexes with peptidoglycan precursors, particularly lipid II. This mechanism blocks bacterial cell wall synthesis by sequestering the bactoprenol carrier, an essential component in cell wall biosynthesis (Müller et al., 2012).

3. Taxonomic Classification and Genomic Insights

  • Genomic Sequence Analysis: The draft genome sequence of Empedobacter haloabium, a producer of empedopeptin, suggests a distinct biosynthetic capacity and indicates a need for taxonomic reclassification of the strain (Miess et al., 2019).

properties

CAS RN

87551-98-2

Product Name

Empedopeptin

Molecular Formula

C49H79N11O19

Molecular Weight

1126.2 g/mol

IUPAC Name

2-[16-[carboxy(hydroxy)methyl]-31-[3-(diaminomethylideneamino)propyl]-20-hydroxy-3,25-bis(hydroxymethyl)-2,5,11,15,18,24,27,30,33-nonaoxo-13-undecyl-14-oxa-1,4,10,17,23,26,29,32-octazatetracyclo[32.3.0.06,10.019,23]heptatriacontan-28-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C49H79N11O19/c1-2-3-4-5-6-7-8-9-10-14-26-23-33(64)58-20-12-16-30(58)40(68)54-28(24-61)44(72)59-21-13-17-31(59)41(69)53-27(15-11-19-52-49(50)51)39(67)56-34(37(65)46(74)75)42(70)55-29(25-62)45(73)60-22-18-32(63)36(60)43(71)57-35(48(78)79-26)38(66)47(76)77/h26-32,34-38,61-63,65-66H,2-25H2,1H3,(H,53,69)(H,54,68)(H,55,70)(H,56,67)(H,57,71)(H,74,75)(H,76,77)(H4,50,51,52)

InChI Key

WSCOCOSDPASNLN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO

Canonical SMILES

CCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO

synonyms

BMY 28117
BMY-28117
empedopeptin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Empedopeptin
Reactant of Route 2
Empedopeptin
Reactant of Route 3
Empedopeptin
Reactant of Route 4
Empedopeptin
Reactant of Route 5
Empedopeptin
Reactant of Route 6
Empedopeptin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.